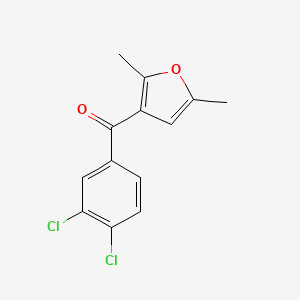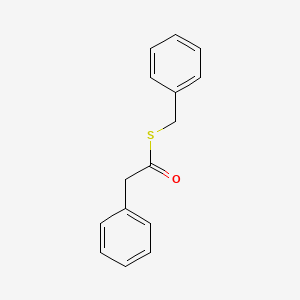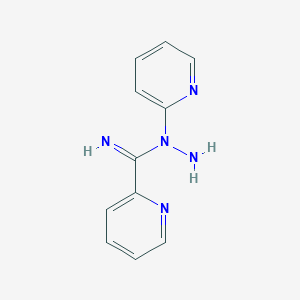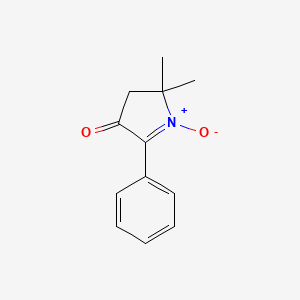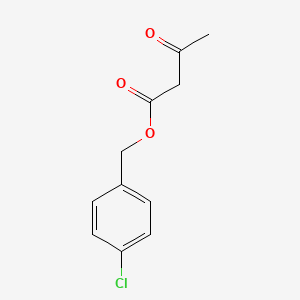![molecular formula C14H12Cl2O B14632525 Benzene, 1,1'-[oxybis(methylene)]bis[2-chloro- CAS No. 56427-98-6](/img/structure/B14632525.png)
Benzene, 1,1'-[oxybis(methylene)]bis[2-chloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,1’-[oxybis(methylene)]bis[2-chloro-] is a chemical compound with the molecular formula C14H14O. It is also known by other names such as benzyl ether, benzyl oxide, and dibenzyl ether . This compound is characterized by its two benzene rings connected by an oxygen atom and methylene groups, with chlorine atoms attached to the benzene rings.
準備方法
Synthetic Routes and Reaction Conditions
Benzene, 1,1’-[oxybis(methylene)]bis[2-chloro-] can be synthesized through various methods. One common synthetic route involves the reaction of benzyl chloride with sodium hydroxide in the presence of a solvent such as ethanol. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of benzene, 1,1’-[oxybis(methylene)]bis[2-chloro-] often involves the use of large-scale reactors and optimized reaction conditions. The process typically includes the use of catalysts to enhance the reaction rate and yield. The compound is then purified through distillation or recrystallization techniques to obtain a high-purity product .
化学反応の分析
Types of Reactions
Benzene, 1,1’-[oxybis(methylene)]bis[2-chloro-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: Reduction reactions can convert the compound into benzyl alcohol derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium hydroxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include benzaldehyde derivatives, benzyl alcohol derivatives, and substituted benzene compounds .
科学的研究の応用
Benzene, 1,1’-[oxybis(methylene)]bis[2-chloro-] has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and is used in drug formulation studies.
Industry: The compound is employed in the production of polymers, resins, and plasticizers.
作用機序
The mechanism of action of benzene, 1,1’-[oxybis(methylene)]bis[2-chloro-] involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways and cellular processes. The presence of chlorine atoms enhances its reactivity and binding affinity to target molecules .
類似化合物との比較
Similar Compounds
Some compounds similar to benzene, 1,1’-[oxybis(methylene)]bis[2-chloro-] include:
- Benzyl ether
- Benzyl oxide
- Dibenzyl ether
- Phenyl ether
- Diphenyl ether
Uniqueness
What sets benzene, 1,1’-[oxybis(methylene)]bis[2-chloro-] apart from these similar compounds is the presence of chlorine atoms, which significantly influence its chemical reactivity and applications. The chlorine atoms enhance its ability to participate in substitution reactions and increase its effectiveness as a reagent in organic synthesis .
特性
CAS番号 |
56427-98-6 |
|---|---|
分子式 |
C14H12Cl2O |
分子量 |
267.1 g/mol |
IUPAC名 |
1-chloro-2-[(2-chlorophenyl)methoxymethyl]benzene |
InChI |
InChI=1S/C14H12Cl2O/c15-13-7-3-1-5-11(13)9-17-10-12-6-2-4-8-14(12)16/h1-8H,9-10H2 |
InChIキー |
VZFYRNTZDDRSJO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)COCC2=CC=CC=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


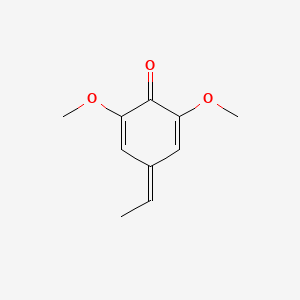
![(4H-Furo[3,2-b]indol-2-yl)(phenyl)methanone](/img/structure/B14632452.png)
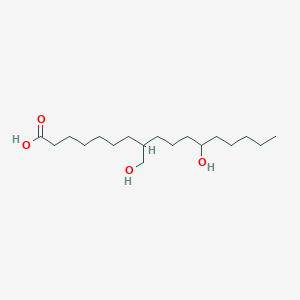
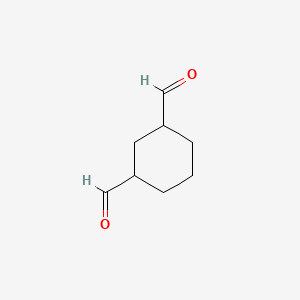
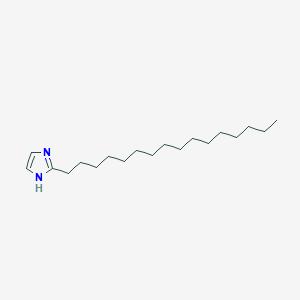
![Phenol, 2-methoxy-4-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14632463.png)

![1-[(2-Nitropyridin-3-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14632476.png)

